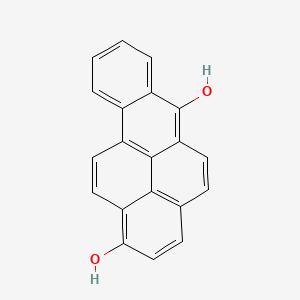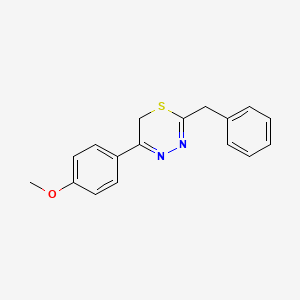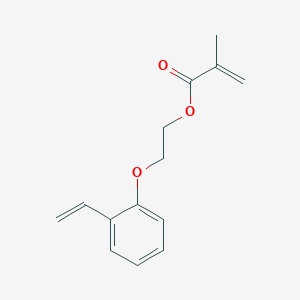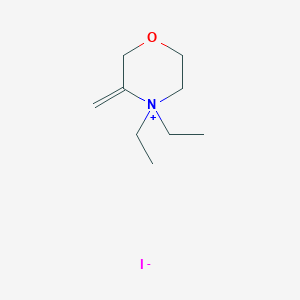![molecular formula C7H9N3O6 B14518952 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[1-(hydroxymethyl)-2-nitroethyl]- CAS No. 62907-66-8](/img/structure/B14518952.png)
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[1-(hydroxymethyl)-2-nitroethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[1-(hydroxymethyl)-2-nitroethyl]- is a compound that belongs to the class of pyrimidinetriones This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a hydroxymethyl and a nitroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[1-(hydroxymethyl)-2-nitroethyl]- typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the reaction of 1,3-disubstituted pyrimidine-2,4,6(1H,3H,5H)-trione with chloronitroaromatic compounds in the presence of amines . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[1-(hydroxymethyl)-2-nitroethyl]- can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.
Major Products
The major products formed from these reactions include carboxylated derivatives, amino derivatives, and various substituted pyrimidinetriones, depending on the specific reaction and reagents used.
Scientific Research Applications
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[1-(hydroxymethyl)-2-nitroethyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[1-(hydroxymethyl)-2-nitroethyl]- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The hydroxymethyl group can form hydrogen bonds with target proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione: This compound has a similar trione structure but with a triazine ring instead of a pyrimidine ring.
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione:
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[1-(hydroxymethyl)-2-nitroethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62907-66-8 |
|---|---|
Molecular Formula |
C7H9N3O6 |
Molecular Weight |
231.16 g/mol |
IUPAC Name |
5-(1-hydroxy-3-nitropropan-2-yl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H9N3O6/c11-2-3(1-10(15)16)4-5(12)8-7(14)9-6(4)13/h3-4,11H,1-2H2,(H2,8,9,12,13,14) |
InChI Key |
QPBXOHMIFKPOJZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)C1C(=O)NC(=O)NC1=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Nonyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14518874.png)


![2-(Pyridin-3-yl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B14518902.png)


![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3-[(2-nitrophenyl)azo]-](/img/structure/B14518926.png)



![4-[(3-Chlorophenyl)methyl]phenol](/img/structure/B14518940.png)

